Physicochemical Differentiation – Hydrogen Bond Donor Count vs. Aminoethyl Analog
The target compound possesses zero hydrogen bond donors (HBD), compared to the 2-(2-aminoethyl) analog (CAS 1443290-32-1) which bears one primary amine donor (HBD = 1) [1]. In CNS drug discovery programs, reducing HBD count is a well-established strategy to improve passive blood-brain barrier permeability, where a cut-off of ≤1 HBD is frequently targeted [2]. This quantitative difference directly impacts selection when central target engagement is required.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 (PubChem computed descriptor) |
| Comparator Or Baseline | 2-(2-Aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS 1443290-32-1): HBD = 1 |
| Quantified Difference | Absolute difference of 1 HBD; elimination of a polar amine group |
| Conditions | Computed using Cactvs 3.4.8.18 descriptor engine; PubChem release 2021.05.07 |
Why This Matters
Procurement of the pyrazole-ethyl variant rather than the aminoethyl analog is essential for CNS-targeted programs where HBD minimization correlates with improved passive permeability.
- [1] PubChem Compound Summary for CID 126857436, 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi: 10.1602/neurorx.2.4.541. View Source
